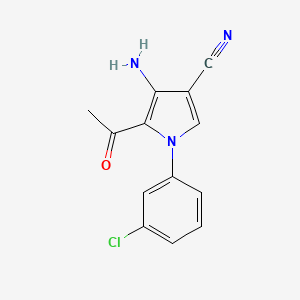

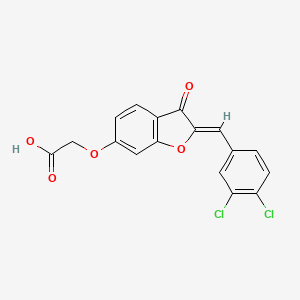

5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including structures similar to "5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile", typically involves multistep organic reactions. For instance, Gewald synthesis has been employed to create novel thiophene derivatives, which can be related to the process of synthesizing pyrrole derivatives by involving the condensation of ketones, malononitrile, and sulfur in the presence of a base (Khalifa & Algothami, 2020). Additionally, the ultrasound-mediated synthesis approach has been reported for the rapid and environmentally friendly synthesis of complex pyrrole derivatives, highlighting the versatility of synthesis techniques for such compounds (Tiwari et al., 2016).

Molecular Structure Analysis

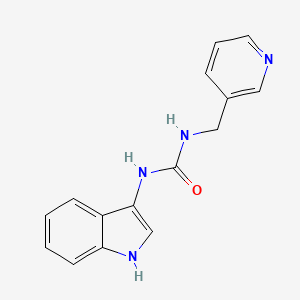

The molecular structure of pyrrole derivatives is characterized by the presence of a pyrrole ring, a five-membered aromatic heterocycle containing nitrogen. The specific substituents attached to the pyrrole core, such as acetyl, amino, and carbonitrile groups, significantly influence the electronic and steric properties of the molecule. Structural analysis often employs spectroscopic methods, including NMR and IR spectroscopy, to elucidate the arrangement of atoms and the nature of functional groups within the molecule (Petrova et al., 2023).

Chemical Reactions and Properties

Pyrrole derivatives undergo a range of chemical reactions, influenced by their functional groups. For example, reactions involving the amino group can lead to the formation of Schiff bases, while the acetyl group can participate in nucleophilic acyl substitution reactions. The presence of a carbonitrile group opens pathways for nucleophilic addition reactions. The versatility in chemical reactivity allows for the synthesis of a wide array of further derivatives with varied biological and chemical properties (Bergner et al., 2009).

Physical Properties Analysis

The physical properties of "5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile" and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined by the molecular structure and the intermolecular forces present. For instance, the crystalline structure can be elucidated using X-ray crystallography, revealing the molecular packing and the presence of hydrogen bonding or other intermolecular interactions (Macías et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrrole derivatives are defined by their reactivity towards various chemical agents. This includes their behavior in acidic or basic environments, their oxidation and reduction potentials, and their reactivity towards electrophiles and nucleophiles. Such properties are critical for the development of new materials, drugs, and other functional molecules. Studies on the reactivity of similar compounds have provided insights into their potential applications and the mechanisms underlying their chemical transformations (Dotsenko et al., 2020).

Scientific Research Applications

Synthesis and Antifungal Activity of Novel Compounds :A study focused on synthesizing novel compounds containing a fused 1,2,4-triazine moiety, including derivatives similar to 5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile. These compounds showed potential antifungal activity, indicating their usefulness in developing antifungal agents (Ibrahim et al., 2008).

Structural Behavior and Anion Binding :Another study synthesized new pyrrole 2,5-diamide clefts with nitrophenyl derivatives, showing a color change upon deprotonation in the presence of fluoride. This research highlights the compound's potential in developing sensors or indicators for specific chemical reactions (Camiolo et al., 2003).

Synthesis of Biologically Active Scaffolds :Research on pyrrolo[2,3-b]pyridine scaffolds, including similar compounds, demonstrated their potential in biological applications. These scaffolds were fully characterized and showed promising results as biologically active compounds (Sroor, 2019).

Antibacterial, Antifungal Activities, and Cytotoxicity :A study synthesized pyrazolo[1,5-a]pyrimidines with a focus on their antibacterial, antifungal activities, and cytotoxicity against cancer cells. Compounds similar to 5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile were used as intermediates, indicating their role in developing potential therapeutic agents (Al-Adiwish et al., 2017).

properties

IUPAC Name |

5-acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c1-8(18)13-12(16)9(6-15)7-17(13)11-4-2-3-10(14)5-11/h2-5,7H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPACMQFOWNOFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CN1C2=CC(=CC=C2)Cl)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2495171.png)

![4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2495177.png)

![5a,6,8,8a-tetrahydro-10H-thieno[3,2-d]thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-10-one 7,7-dioxide](/img/structure/B2495181.png)

![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)

![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)